2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)-

structural biology medicinal chemistry pharmacophore design

2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- (CAS 85679‑87‑4, C₁₇H₁₆O₄, MW 284.31 g mol⁻¹) is a synthetic chalcone derivative characterised by a 2,6-dimethoxy‑substituted A‑ring and a 4‑hydroxyphenyl B‑ring connected through an α,β‑unsaturated carbonyl linker. The compound belongs to the chalcone/dihydrochalcone structural class and is supplied as a powder with HPLC purity typically >98 %, soluble in DMSO, chloroform, dichloromethane, ethyl acetate and acetone.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
Cat. No. B14759498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)-
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=C(C=C2)O
InChIInChI=1S/C17H16O4/c1-20-15-4-3-5-16(21-2)17(15)14(19)11-8-12-6-9-13(18)10-7-12/h3-11,18H,1-2H3/b11-8-
InChIKeyZCZLYSMNVIUXME-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- for Research Procurement – Structural and Pharmacological Baseline


2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- (CAS 85679‑87‑4, C₁₇H₁₆O₄, MW 284.31 g mol⁻¹) is a synthetic chalcone derivative characterised by a 2,6-dimethoxy‑substituted A‑ring and a 4‑hydroxyphenyl B‑ring connected through an α,β‑unsaturated carbonyl linker . The compound belongs to the chalcone/dihydrochalcone structural class and is supplied as a powder with HPLC purity typically >98 %, soluble in DMSO, chloroform, dichloromethane, ethyl acetate and acetone [1]. Its primary reported biochemical application is inhibition of L‑phenylalanine ammonia‑lyase (PAL), a key enzyme in phenylpropanoid metabolism, though published quantitative inhibition data remain vendor‑stated rather than primary‑literature‑derived .

Why 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- Cannot Be Replaced by Generic Chalcones or In‑Class Analogs


Chalcones bearing a 2,6‑dimethoxy A‑ring but lacking an A‑ring hydroxyl define a distinct pharmacophore subset that cannot be interchanged with hydroxylated analogs (e.g., 4′‑hydroxy‑2′,6′‑dimethoxychalcone or 4,4′‑dihydroxy‑2′,6′‑dimethoxychalcone). The absence of the A‑ring OH removes a hydrogen‑bond donor site, alters the dihedral angle between the aromatic rings and the propenone plane, and shifts the compound’s hydrogen‑bonding capacity from 2 donors/5 acceptors (hydroxylated analog) to 1 donor/4 acceptors . These structural differences translate into divergent target engagement: hydroxylated analogs have characterised IC₅₀ values against CYP4X1 (16.5 μM) and cancer cell lines (2.54–58.63 μM), while the non‑hydroxylated 2,6‑dimethoxy scaffold is associated with PAL inhibition [1]. Substituting a generic chalcone or a hydroxylated analog would therefore direct the assay toward an unintended target space, invalidating comparative structure–activity conclusions [2].

Quantitative Differentiation of 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- from Closest Analogs


Structural Differentiation: A‑Ring Hydroxyl Count and Hydrogen‑Bond Capacity versus 4,4′-Dihydroxy-2′,6′-dimethoxychalcone (CH625)

The target compound (C₁₇H₁₆O₄) possesses one phenolic hydroxyl (B‑ring 4‑OH) and two methoxy groups on the A‑ring, yielding one H‑bond donor and four H‑bond acceptors. In contrast, CH625 (C₁₇H₁₆O₅, CAS 123316‑64‑3) bears an additional A‑ring 4‑OH, providing two H‑bond donors and five H‑bond acceptors . The absence of the A‑ring hydroxyl in the target compound reduces polarity and alters the electrostatic potential surface, which is predicted to increase logP and decrease aqueous solubility relative to CH625 .

structural biology medicinal chemistry pharmacophore design

PAL Inhibition: Vendor‑Reported Activity vs. CH625 CYP4X1 Selectivity

Multiple vendors list 2‑Propen‑1‑one, 1‑(2,6‑dimethoxyphenyl)‑3‑(4‑hydroxyphenyl)‑ as a tool for PAL inhibition studies, although no primary publication reports a quantitative IC₅₀ or Kᵢ value . By comparison, CH625 is a well‑characterised competitive inhibitor of CYP4X1 with an IC₅₀ of 16.5 μM against 14,15‑EET‑EA production in M2‑polarised human PBMCs [1]. The divergent enzyme targets suggest that the 2,6‑dimethoxy‑4‑hydroxy substitution pattern (target compound) favours PAL binding, whereas the 4‑hydroxy‑2,6‑dimethoxy A‑ring (CH625) directs activity toward CYP4X1, underscoring the critical role of the A‑ring hydroxyl in target selection [2].

enzyme inhibition phenylpropanoid pathway target selectivity

Cytotoxicity Profile: Absence of Broad‑Spectrum Antiproliferative Activity Reported for 4′-Hydroxy-2′,6′-dimethoxychalcone

4′-Hydroxy-2′,6′-dimethoxychalcone (C₁₇H₁₆O₅, CAS 123316‑64‑3) demonstrates antiproliferative activity against nine cancer cell lines with IC₅₀ values ranging from 2.54 μM (CEM/ADR5000 leukemia) to 58.63 μM (HepG2 hepatocarcinoma), and induces apoptosis via mitochondrial membrane potential disruption and ROS production [1]. No comparable cytotoxicity data exist for the target 2,6‑dimethoxy‑4′‑hydroxy compound (C₁₇H₁₆O₄, CAS 85679‑87‑4), and the structural absence of the A‑ring hydroxyl suggests a lower propensity for the ROS‑generating mechanisms that drive the antiproliferative effects of the hydroxylated analog [2].

cancer pharmacology cytotoxicity selectivity profile

Oxidation State Differentiation: α,β‑Unsaturated Chalcone vs. Dihydrochalcone Analog Cochinchinenin A

The target compound retains the electrophilic α,β‑unsaturated carbonyl system characteristic of chalcones, which can act as a Michael acceptor toward biological thiols. Its reduced dihydrochalcone counterpart, Cochinchinenin A (1‑(2,6‑dimethoxyphenyl)‑3‑(4‑hydroxyphenyl)propan‑1‑one, CAS 221696‑69‑1, C₁₇H₁₈O₄), lacks this conjugated enone and instead exhibits antioxidant, antimicrobial, anti‑inflammatory and myocardial protective activities as reported for Dracaena cochinchinensis isolates . The presence of the enone system in the target compound correlates with its PAL‑inhibitory application, whereas the dihydrochalcone’s saturated linker abolishes Michael‑acceptor reactivity and redirects biological activity toward radical‑scavenging and anti‑inflammatory pathways .

redox biochemistry Michael acceptor reactivity dihydrochalcone comparison

Application Scenarios for 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- Based on Evidence


Phenylpropanoid Pathway Inhibition Studies

Use as a tool compound for PAL (L‑phenylalanine ammonia‑lyase) inhibition assays in plant biochemistry or metabolic engineering. Multiple vendors supply the compound explicitly for this application, and its structural divergence from hydroxylated chalcones that target CYP4X1 makes it suitable for PAL‑focused experimental designs .

Structure–Activity Relationship (SAR) Benchmarking of Chalcone Pharmacophores

Employ as a reference scaffold lacking the A‑ring hydroxyl to systematically evaluate the contribution of this substituent to target selectivity. Comparative testing against 4,4′‑dihydroxy‑2′,6′‑dimethoxychalcone (CYP4X1 IC₅₀ = 16.5 μM) can delineate the hydroxyl‑dependent switch between PAL and CYP4X1 engagement [1].

Electrophilic Probe Development for Cysteine‑Reactive Target Profiling

The retained α,β‑unsaturated carbonyl enables covalent modification of active‑site cysteine residues, as inferred from the compound’s Michael‑acceptor structure. In contrast to the reduced dihydrochalcone Cochinchinenin A, which lacks this electrophilic warhead, the chalcone form can be used in activity‑based protein profiling experiments where PAL or related lyase enzymes are the proposed targets .

Negative Control for CYP4X1‑Mediated Glioma Vascular Studies

Because the compound lacks the A‑ring hydroxyl required for potent CYP4X1 inhibition (IC₅₀ = 16.5 μM for CH625), it can serve as a structurally matched negative control in assays designed to validate CYP4X1‑dependent vascular normalisation mechanisms in glioma models .

Quote Request

Request a Quote for 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.